molecular formula C13H30N2O B14303194 6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine CAS No. 111965-47-0

6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine

Cat. No.: B14303194
CAS No.: 111965-47-0
M. Wt: 230.39 g/mol
InChI Key: XZWHVGHSTRWWKX-UHFFFAOYSA-N
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Description

6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group and a propoxy chain attached to a hexanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine typically involves the reaction of hexan-1-amine with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-[3-(Dimethylamino)propoxy]pyridine-3-boronic acid pinacol ester
  • 8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one

Uniqueness

6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

111965-47-0

Molecular Formula

C13H30N2O

Molecular Weight

230.39 g/mol

IUPAC Name

6-[3-(dimethylamino)propoxy]-N,N-dimethylhexan-1-amine

InChI

InChI=1S/C13H30N2O/c1-14(2)10-7-5-6-8-12-16-13-9-11-15(3)4/h5-13H2,1-4H3

InChI Key

XZWHVGHSTRWWKX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCCOCCCN(C)C

Origin of Product

United States

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